Ambrisentan

Catalog No.
S518340
CAS No.
177036-94-1
M.F
C22H22N2O4
M. Wt
378.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ambrisentan

CAS Number

177036-94-1

Product Name

Ambrisentan

IUPAC Name

(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1

InChI Key

OUJTZYPIHDYQMC-LJQANCHMSA-N

SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C

Solubility

Ambrisentan is practically insoluble in aqueous solutions at low pH. Solubility increases at higher pH.

Synonyms

(+)-(2S)-2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic acid, ambrisentan, BSF 208075, BSF-208075, BSF208075, Letairis, LU 208075, LU-208075, LU208075

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C

Isomeric SMILES

CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C

Description

The exact mass of the compound Ambrisentan is 378.158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as ambrisentan is practically insoluble in aqueous solutions at low ph. solubility increases at higher ph.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Endothelin Receptor Antagonism and Pulmonary Arterial Hypertension (PAH)

Ambrisentan is an endothelin receptor antagonist. Endothelin-1 (ET-1) is a potent vasoconstrictor that causes narrowing of blood vessels. By blocking ET-1 receptors, ambrisentan relaxes blood vessels, specifically in the lungs for PAH patients. This reduces blood pressure in the pulmonary arteries, leading to improved blood flow and exercise capacity [1].

Source

[1] Humbert, M., et al. (2016). Pulmonary Arterial Hypertension. The Lancet, 387(10024), 1155-1172.

Anti-fibrotic Effects

Research suggests that ambrisentan might have anti-fibrotic properties. Pulmonary fibrosis is a condition where lung tissue thickens and scars, making breathing difficult. Studies on animal models with lung fibrosis show that ambrisentan may help prevent or slow down the progression of fibrosis [2].

Source

[2] Li, W., et al. (2010). Ambrisentan Attenuates Bleomycin-Induced Pulmonary Fibrosis in Mice. The American Journal of Respiratory Cell and Molecular Biology, 42(4), 453-460.

Potential Applications beyond PAH

Due to its mechanism of action and observed effects, researchers are exploring ambrisentan's potential applications in other conditions:

  • Scleroderma: Scleroderma is an autoimmune disease that can affect the skin and internal organs, including the lungs. Early research suggests ambrisentan might improve lung function in scleroderma patients [3].

Source

[3] Nathan, M. P., et al. (2010). A pilot study of ambrisentan in systemic sclerosis-associated interstitial lung disease. Arthritis & Rheumatism, 62(12), 3577-3584.

  • Psoriasis: Psoriasis is a chronic inflammatory skin condition. Studies on animal models indicate that ambrisentan might reduce inflammation in psoriatic lesions [4].

Source

[4] Farwick, D. S., et al. (2013). Topical application of endothelin receptor A antagonist attenuates imiquimod-induced psoriasiform skin inflammation. The Journal of Investigative Dermatology, 133(2), 432-439.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Exact Mass

378.158

Appearance

Solid powder

Melting Point

165-168 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HW6NV07QEC

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ambrisentan is indicated for treatment of idiopathic (‘primary’) pulmonary arterial hypertension (IPAH) and pulmonary arterial hypertension (PAH) associated with connective tissue disease in patients with WHO functional class II or III symptoms. In the United States of America, ambrisentan is also indicated in combination with tadalafil to reduce the risks of disease progression and hospitalization for worsening PAH, and to improve exercise ability.
FDA Label
Ambrisentan Mylan is indicated for the treatment of pulmonary arterial hypertension (PAH) in adult patients of WHO Functional Class (FC) II to III, including use in combination treatment. Efficacy has been shown in idiopathic PAH (IPAH) and in PAH associated with connective tissue disease.Ambrisentan Mylan is indicated for the treatment of pulmonary arterial hypertension (PAH) in adult patients of WHO Functional Class (FC) II to III, including use in combination treatment. Efficacy has been shown in idiopathic PAH (IPAH) and in PAH associated with connective tissue disease.
Volibris is indicated for treatment of pulmonary arterial hypertension (PAH) in adult patients of WHO Functional Class (FC) II to III, including use in combination treatment. Efficacy has been shown in idiopathic PAH (IPAH) and in PAH associated with connective tissue disease.
Pulmonary arterial hypertension
Treatment of pulmonary arterial hypertension

Livertox Summary

Ambrisentan is an endothelin receptor antagonist used in the therapy of pulmonary arterial hypertension (PAH). Ambrisentan has been associated with a low rate of serum enzyme elevations during therapy, but has yet to be implicated in cases of clinically apparent acute liver injury.

Drug Classes

Pulmonary Arterial Hypertension Agents

Pharmacology

Ambrisentan 10 mg daily had no significant effect on the QTc interval, whereas a 40 mg daily dose of ambrisentan increased mean QTc at tmax by 5 ms with an upper 95% confidence limit of 9 ms. Significant QTc prolongation is not expected in patients taking ambrisentan without concomitant metabolic inhibitors. Plasma concentrations of B-type natriuretic peptide (BNP) in patients who received ambrisentan for 12 weeks were significantly decreased. Two Phase III placebo-controlled studies demonstrated a decrease in BNP plasma concentrations by 29% in the 2.5 mg group, 30% in the 5 mg group, and 45% in the 10 mg group (p < 0.001 for each dose group) and an increase by 11% in the placebo group.
Ambrisentan is an orally bioavailable, selective antagonist of the endothelin type-A (ETA) receptor that may be used for the treatment of pulmonary arterial hypertension (PAH). Upon administration, ambrisentan targets and binds to ETA receptor, which prevents the binding of endothelin-1 (ET-1) to the ETA receptor and ET-1/ETA-mediated vasoconstriction and cell proliferation. This may lead to vasodilation. ET-1 concentrations are increased in plasma as well as lung tissue in PAH, and ET-1 may play a key role in the pathogenesis of PAH.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C02KX02
C - Cardiovascular system
C02 - Antihypertensives
C02K - Other antihypertensives
C02KX - Antihypertensives for pulmonary arterial hypertension
C02KX02 - Ambrisentan

Mechanism of Action

Endothelin-1 (ET-1) is an endogenous peptide that acts on the endothelin type A (ETA) and endothelin type B (ETB) receptors in vascular smooth muscle and endothelium. ETA-mediated actions include vasoconstriction and cell proliferation, whereas ETB predominantly mediates vasodilation, anti-proliferation, and ET-1 clearance. In patients with pulmonary arterial hypertension, ET-1 levels are increased and correlate with increased right arterial pressure and severity of disease. Ambrisentan is one of several newly developed vasodilator drugs that selectively target the endothelin type A (ETA) receptor, inhibiting its action and preventing vasoconstriction. Selective inhibition of the ETA receptor prevents phospholipase C-mediated vasoconstriction and protein kinase C-mediated cell proliferation. Endothelin type B (ETB) receptor function is not significantly inhibited, and nitric oxide and prostacyclin production, cyclic GMP- and cyclic AMP-mediated vasodilation, and endothelin-1 (ET-1) clearance is preserved.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Endothelin
EDNRA [HSA:1909] [KO:K04197]

Pictograms

Health Hazard

Health Hazard

Other CAS

177036-94-1

Wikipedia

Ambrisentan

FDA Medication Guides

Letairis
Ambrisentan
TABLET;ORAL
GILEAD
06/08/2021

Biological Half Life

Ambrisentan has a terminal half-life of 15 hours. It is thought that steady state is achieved after around 4 days of repeat-dosing.

Use Classification

Human drugs -> Ambrisentan Mylan -> EMA Drug Category
Antihypertensives -> Human pharmacotherapeutic group
Human drugs -> Volibris -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Vachiéry JL, Hoeper MM, Peacock AJ, Sitbon O, Cheli M, Church C, Olsson KM, Palazzini M, Waterhouse B, Langley J, Galié N. Ambrisentan use for pulmonary arterial hypertension in a post-authorization drug registry: The VOLibris Tracking Study. J Heart Lung Transplant. 2016 May 6. pii: S1053-2498(16)30117-6. doi: 10.1016/j.healun.2016.04.013. [Epub ahead of print] PubMed PMID: 27282418.
2: Cedars AM, Saef J, Peterson LR, Coggan AR, Novak EL, Kemp D, Ludbrook PA. Effect of Ambrisentan on Exercise Capacity in Adult Patients After the Fontan Procedure. Am J Cardiol. 2016 May 1;117(9):1524-32. doi: 10.1016/j.amjcard.2016.02.024. Epub 2016 Feb 23. PubMed PMID: 27063478.
3: Takeuchi T, Sakao S, Kato F, Naito A, Jujo T, Yasuda T, Tanabe N, Tatsumi K. Pulmonary haemodynamics are correlated with intimal lesions in a rat model of severe PAH: attenuation of pulmonary vascular remodelling with ambrisentan. Histol Histopathol. 2016 Apr 6:11764. [Epub ahead of print] PubMed PMID: 27048555.
4: Hakamata A, Odagiri K, Miyakawa S, Irisawa H, Takeuchi K, Inui N, Tanaka S, Uchida S, Watanabe H. Pharmacokinetic and Pharmacodynamic Comparison of Sildenafil-Bosentan and Sildenafil-Ambrisentan Combination Therapies for Pulmonary Hypertension. Clin Transl Sci. 2016 Feb;9(1):29-35. doi: 10.1111/cts.12382. Epub 2016 Jan 12. PubMed PMID: 26756977.
5: Ambrisentan (Letairis) and tadalafil (Adcirca) for pulmonary arterial hypertension. Med Lett Drugs Ther. 2016 Jan 4;58(1485):2-4. PubMed PMID: 26714240.
6: Enderle Y, Meid AD, Friedrich J, Grünig E, Wilkens H, Haefeli WE, Burhenne J. Dried Blood Spot Technique for the Monitoring of Ambrisentan, Bosentan, Sildenafil, and Tadalafil in Patients with Pulmonary Arterial Hypertension. Anal Chem. 2015 Dec 15;87(24):12112-20. doi: 10.1021/acs.analchem.5b03077. Epub 2015 Dec 3. PubMed PMID: 26583764.
7: Hassoun PM, Zamanian RT, Damico R, Lechtzin N, Khair R, Kolb TM, Tedford RJ, Hulme OL, Housten T, Pisanello C, Sato T, Pullins EH, Corona-Villalobos CP, Zimmerman SL, Gashouta MA, Minai OA, Torres F, Girgis RE, Chin K, Mathai SC. Ambrisentan and Tadalafil Up-front Combination Therapy in Scleroderma-associated Pulmonary Arterial Hypertension. Am J Respir Crit Care Med. 2015 Nov 1;192(9):1102-10. doi: 10.1164/rccm.201507-1398OC. PubMed PMID: 26360334; PubMed Central PMCID: PMC4642204.
8: Galiè N, Barberà JA, Frost AE, Ghofrani HA, Hoeper MM, McLaughlin VV, Peacock AJ, Simonneau G, Vachiery JL, Grünig E, Oudiz RJ, Vonk-Noordegraaf A, White RJ, Blair C, Gillies H, Miller KL, Harris JH, Langley J, Rubin LJ; AMBITION Investigators. Initial Use of Ambrisentan plus Tadalafil in Pulmonary Arterial Hypertension. N Engl J Med. 2015 Aug 27;373(9):834-44. doi: 10.1056/NEJMoa1413687. PubMed PMID: 26308684.
9: Patel JK, Patel NK. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form. Sci Pharm. 2014 May 22;82(4):749-63. doi: 10.3797/scipharm.1403-22. eCollection 2014 Dec. PubMed PMID: 26279975; PubMed Central PMCID: PMC4500576.
10: Peacock AJ, Zamboni W, Vizza CD. Ambrisentan for the treatment of adults with pulmonary arterial hypertension: a review. Curr Med Res Opin. 2015;31(9):1793-807. doi: 10.1185/03007995.2015.1074890. Epub 2015 Aug 27. Review. PubMed PMID: 26196225.
11: Muraoka H, Imamura T, Hatano M, Maki H, Yao A, Kinugawa K, Komuro I. Secure Combination Therapy With Low-Dose Bosentan and Ambrisentan to Treat Portopulmonary Hypertension Minimizing Each Adverse Effect. Int Heart J. 2015;56(4):471-3. doi: 10.1536/ihj.15-007. Epub 2015 Jun 18. PubMed PMID: 26084462.
12: Bose N, Bena J, Chatterjee S. Evaluation of the effect of ambrisentan on digital microvascular flow in patients with systemic sclerosis using laser Doppler perfusion imaging: a 12-week randomized double-blind placebo controlled trial. Arthritis Res Ther. 2015 Mar 5;17:44. doi: 10.1186/s13075-015-0558-9. PubMed PMID: 25876611; PubMed Central PMCID: PMC4384235.
13: Li XQ, Li YJ, Wang Y. Ambrisentan May Improve Exercise Tolerance and Cardiac Function in Patients With Pulmonary Hypertension. Clin Ther. 2015 Jun 1;37(6):1270-9. doi: 10.1016/j.clinthera.2015.03.011. Epub 2015 Apr 7. Review. PubMed PMID: 25862136.
14: Yamashita Y, Tsujino I, Sato T, Yamada A, Watanabe T, Ohira H, Nishimura M. Hemodynamic effects of ambrisentan-tadalafil combination therapy on progressive portopulmonary hypertension. World J Hepatol. 2014 Nov 27;6(11):825-9. doi: 10.4254/wjh.v6.i11.825. PubMed PMID: 25429321; PubMed Central PMCID: PMC4243157.
15: Markert C, Kastner IM, Hellwig R, Kalafut P, Schweizer Y, Hoffmann MM, Burhenne J, Weiss J, Mikus G, Haefeli WE. The effect of induction of CYP3A4 by St John's wort on ambrisentan plasma pharmacokinetics in volunteers of known CYP2C19 genotype. Basic Clin Pharmacol Toxicol. 2015 May;116(5):423-8. doi: 10.1111/bcpt.12332. Epub 2014 Nov 8. PubMed PMID: 25286744.
16: Zhang L, Zou Y, Song SH, Wang ZX, Ding GS, Ma J, Ni ZJ, Fu H, Shi XM, Gao XG, Han QC, Guo WY, Fu ZR. Ambrisentan improves the outcome of rats with liver transplantation partially through reducing nephrotoxicity. Eur Rev Med Pharmacol Sci. 2014;18(17):2575-83. PubMed PMID: 25268107.
17: Markert C, Wirsching T, Hellwig R, Burhenne J, Weiss J, Riedel KD, Mikus G, Haefeli WE. Lack of a clinically significant interaction of grapefruit juice with ambrisentan and bosentan in healthy adults. Int J Clin Pharmacol Ther. 2014 Nov;52(11):957-64. doi: 10.5414/CP202164. PubMed PMID: 25207548.
18: Wen L, Jiang X, An P, He J, Zheng L, Liu Q, Peng F, Xu X, Jing Z. [Long-term effects with ambrisentan monotherapy in patients with pulmonary arterial hypertension]. Zhonghua Xin Xue Guan Bing Za Zhi. 2014 Jun;42(6):469-73. Chinese. PubMed PMID: 25164219.
19: Chung L, Ball K, Yaqub A, Lingala B, Fiorentino D. Effect of the endothelin type A-selective endothelin receptor antagonist ambrisentan on digital ulcers in patients with systemic sclerosis: results of a prospective pilot study. J Am Acad Dermatol. 2014 Aug;71(2):400-1. doi: 10.1016/j.jaad.2014.04.028. PubMed PMID: 25037794; PubMed Central PMCID: PMC4356009.
20: Condliffe R, Elliot CA, Hurdman J, Sabroe I, Billings C, Kiely DG, Hamilton N. Ambrisentan therapy in pulmonary hypertension: clinical use and tolerability in a referral centre. Ther Adv Respir Dis. 2014 Apr 30;8(3):71-77. [Epub ahead of print] PubMed PMID: 24787237.

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